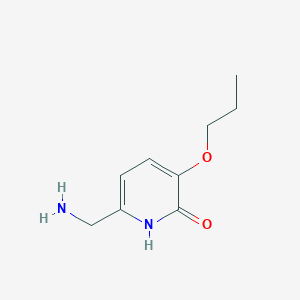

6-Aminomethyl-3-propoxy-pyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6-(aminomethyl)-3-propoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C9H14N2O2/c1-2-5-13-8-4-3-7(6-10)11-9(8)12/h3-4H,2,5-6,10H2,1H3,(H,11,12) |

InChI Key |

HSCWEBCMYJEDQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(NC1=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Aminomethyl 3 Propoxy Pyridin 2 Ol and Structural Analogues

Strategic Approaches to Pyridin-2-ol Core Synthesis

The synthesis of the central pyridin-2-ol (or its tautomer, 2-pyridone) scaffold is the foundational step. Methodologies range from building the ring from acyclic precursors to modifying a pre-existing pyridine (B92270) system.

Ring-Closing Reactions and Heterocycle Formation

De novo synthesis of the pyridin-2-ol ring often involves condensation and cyclization reactions that build the heterocycle from simpler, non-cyclic starting materials.

One prominent method is the Guareschi-Thorpe reaction , which prepares 2-pyridones through the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester. rsc.orgquimicaorganica.org An advanced, environmentally benign version of this reaction utilizes a three-component condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium (B1175870) carbonate in an aqueous medium, often producing high yields. rsc.orgnih.govresearchgate.net

Cycloaddition reactions offer another powerful route. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition involving 1-azadienes, can be employed to construct the pyridine ring. rsc.org For instance, vinylallenes can react with arylsulfonyl cyanides in a Diels-Alder cycloaddition to generate intermediate isopyridines, which then aromatize to form highly substituted pyridines. acs.org A strategy involving the intermolecular cycloaddition of pyrazinone precursors with alkynes, followed by cycloreversion of the resulting bicyclic adducts, has also been developed to yield 3,5-disubstituted 2-pyridones. nih.gov

Ring-Closing Metathesis (RCM) has emerged as a versatile tool for creating various heterocyclic systems, including pyridines. bris.ac.ukrsc.org This approach involves constructing a diene precursor that, upon exposure to a suitable catalyst (typically ruthenium-based), undergoes intramolecular cyclization. A subsequent elimination step then yields the aromatic pyridine ring. rsc.orgox.ac.uk

| Method | Precursors | Key Features | Typical Products |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl compound | Multicomponent reaction, often uses a base or ammonium salt as a nitrogen source. rsc.orgnih.gov | Substituted 2-hydroxy-3-cyanopyridines |

| Hetero-Diels-Alder Cycloaddition | 1-Azadiene, Alkyne | Convergent [4+2] cycloaddition strategy. rsc.org | Dihydropyridine intermediates, aromatize to pyridines. |

| Ring-Closing Metathesis (RCM) | Acyclic diene with a nitrogen atom | Ruthenium-catalyzed cyclization followed by elimination. rsc.orgox.ac.uk | Densely substituted pyridines |

Regioselective Functionalization of Pyridine Systems

An alternative to de novo synthesis is the functionalization of a pre-formed pyridine ring. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is difficult and typically occurs at the 3-position under harsh conditions. wikipedia.orggcwgandhinagar.com Therefore, more sophisticated methods are required for controlled functionalization.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. clockss.org In this method, a directing metalating group (DMG) on the pyridine ring, such as a carboxamide or O-carbamate, directs a strong base (e.g., an organolithium reagent like n-BuLi or s-BuLi) to deprotonate the adjacent ortho position. clockss.orgharvard.edu The resulting organometallic intermediate can then be quenched with an electrophile to introduce a specific functional group. This technique allows for precise substitution at positions that are otherwise difficult to access. nih.gov

C–H functionalization represents a more direct and atom-economical approach. rsc.org Recent advances have enabled the regioselective activation of specific C–H bonds on the pyridine ring, bypassing the need for pre-functionalized substrates. nih.gov For example, palladium-catalyzed C–H arylation protocols have been developed for the selective functionalization at the 3- and 4-positions of pyridines bearing electron-withdrawing groups. nih.gov The regioselectivity is often governed by a combination of electronic and steric factors within the pyridine substrate. nih.govresearchgate.net

Synthesis of the 6-Aminomethyl-3-propoxy-pyridin-2-ol Backbone

Once the pyridin-2-ol core is established, the next critical phase is the regioselective installation of the propoxy and aminomethyl side chains to construct the final this compound molecule.

Introduction of the Propoxy Moiety into Pyridine Scaffolds

The propoxy group (-OCH₂CH₂CH₃) is an ether linkage. Its introduction onto the pyridine ring at the 3-position can be achieved through two primary pathways depending on the available precursor.

Nucleophilic Aromatic Substitution (NAS): If the starting material is a pyridine with a suitable leaving group (e.g., a halogen like chlorine or bromine) at the 3-position, the propoxy group can be introduced via an SNAr reaction. youtube.com This involves reacting the halopyridine with sodium propoxide (the sodium salt of propanol). The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com While attack at the 3-position is less favored electronically, the reaction can be driven to completion, often requiring heat.

O-Alkylation of a Hydroxypyridine: A more direct route involves the Williamson ether synthesis starting from a 3-hydroxy-pyridin-2-ol derivative. The hydroxyl group at the 3-position is first deprotonated with a base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This intermediate then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired 3-propoxy ether linkage. nih.gov

| Precursor | Reagents | Reaction Type | Key Consideration |

| 3-Halopyridin-2-ol | Sodium propoxide (NaOPr), Propanol | Nucleophilic Aromatic Substitution (SNAr) | Requires a good leaving group on the ring. |

| 3-Hydroxypyridin-2-ol | 1. Base (e.g., NaH) 2. Propyl halide (e.g., n-PrBr) | Williamson Ether Synthesis (O-Alkylation) | Chemoselectivity between the 2-OH and 3-OH groups must be managed. |

Methodologies for Aminomethylation (e.g., Mannich Reaction Derivations)

The introduction of the aminomethyl group (-CH₂NH₂) at the 6-position is commonly achieved through reactions that form a new carbon-carbon bond.

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic protons. wikipedia.orgyoutube.com In the context of a pyridin-2-ol scaffold, the reaction involves three components: the pyridin-2-ol substrate, formaldehyde (B43269) (or a source thereof, like paraformaldehyde), and a primary or secondary amine (or ammonia). mdpi.com The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic pyridin-2-ol ring. Subsequent steps, potentially involving reduction if a nitro-analogue is used, would yield the final aminomethyl group. wikipedia.org A one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage, has been developed as a method for the C3-selective aminomethylation of pyridine, showcasing a modern variant of this transformation. rsc.org

Derivatization at the Pyridin-2-ol Hydroxyl Position

The hydroxyl group at the 2-position of the pyridin-2-ol core is itself a site for further functionalization. This group exists in tautomeric equilibrium with its 2-pyridone form. Derivatization typically occurs on the more nucleophilic oxygen atom.

O-Alkylation can convert the hydroxyl group into an ether. This reaction generally involves deprotonation with a base followed by reaction with an alkyl halide, similar to the process described for the 3-propoxy introduction. scirp.org Regioselective O-alkylation of 2-pyridones has been achieved using methods like TfOH-catalyzed carbenoid insertion, which offers a route to specific ether products. rsc.org It is important to note that pyridin-2-ol is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, and reaction conditions must be chosen carefully to favor O-alkylation over N-alkylation. researchgate.net

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives, a cornerstone in pharmaceutical and materials science, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. nih.govnih.gov The adoption of green chemistry principles aims to mitigate these environmental and health concerns by designing more efficient and benign synthetic processes. nih.gov Key strategies in the green synthesis of pyridine derivatives include the use of alternative energy sources, environmentally friendly solvents, catalytic reactions, and multi-component reactions (MCRs). nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to various pyridine syntheses, demonstrating its efficiency and alignment with green chemistry goals. nih.gov Similarly, ultrasound-assisted synthesis provides another alternative energy source that can enhance reaction rates and yields. nih.gov

The choice of solvent is a critical aspect of green chemistry. Pyridine and its derivatives can sometimes act as green solvents themselves due to their relatively high boiling points and low volatility. semanticscholar.org Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a significant focus in the synthesis of pyridine and pyrimidine (B1678525) derivatives. nih.govsemanticscholar.org

Catalysis plays a pivotal role in developing sustainable synthetic routes. The design of recyclable and mild catalysts is a significant challenge but offers substantial benefits in reducing waste and energy consumption. nih.gov Metal-pyridine complexes, for instance, are widely used in various catalytic processes, including cross-coupling and hydrogenation reactions, often improving reaction efficiency and selectivity under milder conditions. semanticscholar.org

Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy and synthetic efficiency. nih.gov By combining three or more reactants in a single step to form a complex product, MCRs reduce the number of synthetic steps, minimize waste generation, and simplify purification processes. nih.gov One-pot synthesis of polysubstituted pyridines in aqueous media has been demonstrated, showcasing the potential of MCRs in green synthesis.

The principles of green chemistry are continuously being integrated into the synthesis of pyridine derivatives, leading to more sustainable and economically viable processes.

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefits |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Shorter reaction times, higher yields, cleaner reactions nih.govnih.gov |

| Safer Solvents & Conditions | Use of water, ionic liquids; solvent-free reactions | Reduced environmental impact, improved safety nih.govsemanticscholar.org |

| Catalysis | Recyclable catalysts, metal-pyridine complexes | Increased efficiency, reduced waste, milder conditions nih.govsemanticscholar.org |

| Atom Economy | Multi-component reactions (MCRs) | Fewer steps, less waste, simplified purification nih.gov |

High-Throughput and Combinatorial Synthesis of this compound Analogues

High-throughput and combinatorial synthesis strategies are instrumental in modern drug discovery for rapidly generating large libraries of structurally diverse compounds for biological screening. nih.gov These approaches are highly applicable to the synthesis of analogues of this compound to explore structure-activity relationships.

Combinatorial chemistry involves the systematic and repetitive linking of various building blocks to create a large array of molecules. nih.gov This can be achieved through methods like parallel synthesis, where individual compounds are synthesized in separate reaction vessels, or through the more complex "mix and split" technique. youtube.com For the synthesis of pyridinol analogues, parallel synthesis in multi-well plates is a common approach, allowing for the systematic variation of substituents around the pyridin-2-one core. imperial.ac.ukresearchgate.net

Automated synthesis platforms play a crucial role in enabling high-throughput chemistry. synplechem.com These systems can perform reactions, work-ups, and purifications with minimal manual intervention, significantly accelerating the synthesis of compound libraries. synplechem.com Automated flow synthesis is a particularly powerful technique, where reagents are continuously pumped through reactors, allowing for precise control over reaction conditions and facilitating rapid optimization and production. nih.gov This methodology has been successfully applied to the synthesis of complex heterocyclic scaffolds, including those related to pyridines. nih.gov

Microwave-assisted synthesis is also well-suited for high-throughput applications. nih.gov Microwave reactors designed for parallel synthesis can accommodate multiple reaction vessels, enabling the rapid generation of small libraries of compounds. nih.govimperial.ac.uk This method has been used to prepare libraries of pyridine dicarbonitriles, demonstrating its utility in generating focused compound collections for screening. nih.gov

Multi-component reactions (MCRs) are inherently amenable to combinatorial synthesis due to their convergent nature. nih.gov By varying the different starting materials in an MCR, a diverse range of products can be quickly assembled. The one-pot synthesis of pyridin-2(1H)-one derivatives through four-component reactions is a prime example of how MCRs can be leveraged for the efficient construction of compound libraries. researchgate.net

The integration of these high-throughput and combinatorial methodologies allows for the comprehensive exploration of the chemical space around the this compound scaffold, facilitating the identification of analogues with improved biological properties.

| Synthesis Technique | Application to Pyridinol Analogue Libraries | Key Advantages |

| Parallel Synthesis | Synthesis of discrete analogues in multi-well plates | Known identity of each compound, amenable to automation youtube.comresearchgate.net |

| Automated Flow Synthesis | Continuous production of a series of analogues | Precise control, rapid optimization, scalability nih.gov |

| Microwave-Assisted Synthesis | Rapid synthesis of small, focused libraries | Reduced reaction times, cleaner reactions nih.govnih.gov |

| Multi-Component Reactions | Efficient one-pot synthesis of diverse structures | High atom economy, rapid access to complexity nih.govresearchgate.net |

Purification and Isolation Strategies for Pyridinol Compounds

The purification and isolation of pyridinol compounds, such as this compound and its analogues, are critical steps to ensure the purity and identity of the final products. A variety of chromatographic and non-chromatographic techniques are employed, with the choice depending on the physicochemical properties of the compound and the nature of the impurities.

Flash column chromatography is a widely used method for the purification of organic compounds, including pyridine derivatives. imperial.ac.uk The polarity of pyridinol compounds can be modulated by the substituents on the ring system, influencing the choice of the stationary and mobile phases. synplechem.com For relatively non-polar pyridinols, a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective. synplechem.com For more polar compounds, a more polar solvent system, such as dichloromethane (B109758) and methanol, may be required. synplechem.com

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of reactions and for developing optimal solvent systems for flash chromatography. imperial.ac.uk The visualization of spots on a TLC plate can be achieved using UV light, especially for aromatic compounds like pyridines. imperial.ac.uk

Reversed-phase chromatography, often utilizing a C18-functionalized silica gel stationary phase, is another powerful purification technique. synplechem.com This method is particularly useful for the purification of polar compounds that are not well-retained on normal-phase silica gel. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. synplechem.com

The selection of an appropriate solvent for recrystallization is a crucial non-chromatographic purification method. chemistryworld.com An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution. chemistryworld.com

The basicity of the pyridine nitrogen can sometimes lead to peak tailing in chromatography on silica gel. synplechem.com In such cases, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can improve the separation. synplechem.com Conversely, for acidic pyridinols, an acidic modifier may be beneficial.

The combination of these purification strategies allows for the isolation of this compound and its analogues with high purity, which is essential for their subsequent biological evaluation.

| Purification Technique | Description | Application for Pyridinol Compounds |

| Flash Column Chromatography | Purification based on polarity using a stationary phase and a flowing mobile phase. imperial.ac.uk | Effective for a wide range of pyridinol polarities by adjusting the solvent system. synplechem.com |

| Thin-Layer Chromatography (TLC) | Rapid analysis to monitor reactions and determine appropriate chromatographic conditions. imperial.ac.uk | Essential for reaction monitoring and methods development. imperial.ac.uk |

| Reversed-Phase Chromatography | Separation of polar compounds using a non-polar stationary phase and a polar mobile phase. synplechem.com | Suitable for purifying more polar pyridinol derivatives. synplechem.com |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent. chemistryworld.com | Can yield highly pure crystalline products if a suitable solvent is found. chemistryworld.com |

Comprehensive Spectroscopic and Chromatographic Characterization of 6 Aminomethyl 3 Propoxy Pyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectroscopic Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within 6-Aminomethyl-3-propoxy-pyridin-2-ol are not documented in available literature.

Carbon (¹³C) NMR Spectroscopic Analysis

No data is available regarding the chemical shifts of the carbon atoms in the this compound structure.

Advanced NMR Techniques (e.g., 2D NMR, Solvent Influence)

There are no published studies detailing the use of advanced NMR techniques such as COSY, HSQC, HMBC, or investigations into solvent effects on the NMR spectra of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

The exact mass, molecular ion peak, and characteristic fragmentation pattern of this compound have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific absorption bands corresponding to the functional groups present in this compound (e.g., O-H, N-H, C-H, C=O, C-O, C=C, C-N stretches) are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information on the absorption maxima (λmax) and molar absorptivity (ε) related to the electronic transitions within the this compound molecule is not documented.

Structure Activity Relationship Sar and Structural Optimization of 6 Aminomethyl 3 Propoxy Pyridin 2 Ol Derivatives

Systematic Exploration of Structural Modifications and Their Pharmacological Impact

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is paramount for its interaction with biological targets. The cyclic nature of the pyridine (B92270) ring in 6-Aminomethyl-3-propoxy-pyridin-2-ol restricts the backbone's flexibility. However, the substituents, particularly the aminomethyl and propoxy groups, have rotatable bonds that allow for various conformations. The specific spatial orientation of these groups can either facilitate or hinder the binding to a receptor or enzyme active site.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. If a derivative of this compound contains a stereocenter, the different enantiomers or diastereomers can exhibit vastly different pharmacological activities and metabolic profiles. This is because biological targets are chiral, and thus, one stereoisomer may have a much better fit than the other. For instance, in other classes of compounds, it has been demonstrated that stereochemistry can be a key determinant of potency and pharmacokinetic properties.

Longer or bulkier alkoxy groups can enhance binding through van der Waals interactions if there is a corresponding hydrophobic pocket in the target protein. researchgate.net Conversely, a bulkier group might introduce steric hindrance that prevents optimal binding. The oxygen atom of the propoxy group can also act as a hydrogen bond acceptor, forming a crucial interaction with the target.

An illustrative data table below shows hypothetical effects of modifying the alkoxy chain length on biological activity, based on general principles observed in other series of compounds.

| Compound | Alkoxy Group | Relative Lipophilicity (LogP) | Hypothetical Biological Activity (IC50, nM) |

| Derivative A | Methoxy (B1213986) | 1.5 | 150 |

| Derivative B | Ethoxy | 2.0 | 100 |

| This compound | Propoxy | 2.5 | 50 |

| Derivative C | Isopropoxy | 2.4 | 75 |

| Derivative D | Butoxy | 3.0 | 120 |

This table is for illustrative purposes and the data is hypothetical.

The aminomethyl group at the 6-position is a key feature that can significantly influence ligand-target recognition. The primary amine is basic and will likely be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site. nih.gov The length and flexibility of the aminomethyl linker are also critical for positioning the amino group correctly for these interactions.

Modifications to this group, such as N-alkylation or acylation, would alter its basicity and hydrogen bonding capacity, which can provide valuable information about the nature of the binding pocket. For instance, converting the primary amine to a secondary or tertiary amine might affect its interaction with the target and its selectivity profile.

In the case of this compound, the pyridin-2-ol tautomer is in equilibrium with its 2-hydroxypyridine (B17775) form. Substituents on the ring can influence this tautomeric equilibrium, which can be important for receptor interaction. Further substitution on the pyridine ring at positions 4 or 5 with different functional groups (e.g., halogens, alkyl groups, nitriles) would create a library of analogs with diverse electronic and steric properties, allowing for a thorough exploration of the SAR. Studies on other pyridine derivatives have shown that the addition of groups like -OH and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. biointerfaceresearch.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for activity.

The development of a predictive QSAR model for this compound derivatives would involve several key steps. nih.gov First, a dataset of structurally related compounds with their corresponding biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties.

Commonly used descriptors in QSAR studies include:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP, solvent accessible surface area.

Topological descriptors: Connectivity indices, shape indices.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) to find a correlation between the descriptors and the biological activity. kfupm.edu.sa

A hypothetical QSAR equation for a series of pyridin-2-ol derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.2 * (charge_on_N) + constant

This equation would suggest that biological activity increases with increasing lipophilicity (LogP) and positive charge on the pyridine nitrogen, but decreases with increasing molecular size (Molar Refractivity).

The predictive power of the QSAR model must be rigorously validated. nih.gov This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used to build the model. A robust and validated QSAR model can then be used to predict the activity of newly designed derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Below is an illustrative table of descriptors that might be used in a QSAR study of such derivatives.

| Compound | LogP | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity (log(1/IC50)) |

| Derivative 1 | 2.1 | 65 | 3.5 | 4.8 |

| Derivative 2 | 2.5 | 70 | 3.2 | 5.2 |

| Derivative 3 | 2.8 | 68 | 3.8 | 5.5 |

| Derivative 4 | 3.2 | 75 | 3.4 | 5.1 |

This table is for illustrative purposes and the data is hypothetical.

Derivation and Application of Molecular Descriptors

The exploration of the structure-activity relationship (SAR) for this compound and its derivatives is significantly advanced by the use of molecular descriptors in quantitative structure-activity relationship (QSAR) studies. These descriptors are numerical values that characterize the chemical and physical properties of a molecule and are derived from its molecular structure.

Derivation of Molecular Descriptors:

The process of deriving molecular descriptors for this compound analogues typically begins with the computational generation of a wide array of descriptors. Software such as PaDel-Descriptor is often employed for this purpose. The initial pool of descriptors can be broadly categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics methods (e.g., Density Functional Theory) and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as dipole moments.

Physicochemical Descriptors: This class includes properties like molar refractivity, polar surface area (PSA), and partition coefficient (logP), which are crucial for understanding a molecule's pharmacokinetic profile.

Once a large set of descriptors is generated, a critical step involves data pre-treatment and feature selection. This process aims to eliminate irrelevant or redundant descriptors, thereby improving the robustness and predictive power of the subsequent QSAR model. A common approach is to remove descriptors with constant values across all studied molecules and to eliminate highly correlated descriptors.

Application in SAR Studies:

The primary application of these derived molecular descriptors is the construction of QSAR models. These models are mathematical equations that correlate the variations in the biological activity of a series of compounds with the variations in their molecular descriptors. By establishing a statistically significant correlation, these models can be used to:

Predict the biological activity of novel, unsynthesized derivatives of this compound. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Provide insights into the mechanism of action by identifying the key molecular properties that govern the biological activity. For instance, a QSAR model might reveal that a specific electronic or steric feature is critical for the compound's interaction with its biological target.

Guide the structural optimization of lead compounds. By understanding the relationship between specific descriptors and activity, medicinal chemists can make informed decisions on which molecular modifications are most likely to enhance the desired biological effect.

For example, in studies of related pyridine derivatives, descriptors related to electronic properties and molecular shape have been found to be significant in predicting their activity as enzyme inhibitors.

Below is an interactive table showcasing some of the molecular descriptors that are commonly derived and utilized in the SAR studies of pyridin-2-ol derivatives.

| Descriptor Class | Descriptor Name | Description | Potential Impact on Activity |

| Topological | Wiener Index | A measure of the molecule's compactness. | Can influence how the molecule fits into a binding pocket. |

| Kier Shape Indices | Describe various aspects of molecular shape. | Important for receptor recognition and binding. | |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. | |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and interactions with polar residues in the target protein. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of a molecule's lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms in a molecule. | Correlates with a molecule's ability to permeate cell membranes. | |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecule and its potential for van der Waals interactions. |

Computational Chemistry and Molecular Modeling of 6 Aminomethyl 3 Propoxy Pyridin 2 Ol

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and associated properties. The choice of method often represents a trade-off between computational cost and accuracy.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. The Hartree-Fock (HF) method serves as a foundational approach, approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient for an ab initio method, HF systematically neglects electron correlation, which can be crucial for accurate predictions. wikipedia.org

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. wikipedia.org The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order, with MP2 offering a good balance of accuracy and computational cost for many systems. wikipedia.orgresearchgate.net These methods can be used to calculate molecular energies and their derivatives with respect to external parameters like nuclear coordinates, which is essential for determining molecular structures and vibrational frequencies. researchgate.netwayne.edu For a molecule like 6-Aminomethyl-3-propoxy-pyridin-2-ol, these calculations would provide a fundamental understanding of its geometry and energetic landscape.

| Calculated Property | Method | Significance |

|---|---|---|

| Total Electronic Energy | HF, MP2 | Provides a measure of the molecule's stability. |

| Optimized Molecular Geometry | HF, MP2 | Predicts bond lengths, bond angles, and dihedral angles. |

| Orbital Energies | HF | Energies of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals indicate electronic reactivity. |

| Harmonic Vibrational Frequencies | HF, MP2 | Corresponds to infrared and Raman spectral peaks, used to characterize the molecule and confirm stable structures. researchgate.net |

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density. researchgate.netelectrochemsci.org Studies on various pyridine (B92270) derivatives frequently use DFT methods, such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to investigate their structural and electronic properties. electrochemsci.orgijcce.ac.irresearchgate.netnih.gov

For this compound, DFT calculations can elucidate a range of properties. These include the optimized molecular structure, the distribution of electron density, and the molecular electrostatic potential (MEP), which identifies regions prone to electrophilic and nucleophilic attack. researchgate.netijcce.ac.ir Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a particularly important parameter for assessing reactivity. mdpi.com DFT is also used to calculate the conformational strain energy as a function of dihedral angles, which is crucial for understanding the preferred three-dimensional structure of flexible molecules. acs.org

| Property | Abbreviation | Information Provided | Reference Example |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. | researchgate.netelectrochemsci.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. | researchgate.netelectrochemsci.org |

| Energy Gap (ELUMO - EHOMO) | ΔE | Relates to the chemical reactivity and stability of the molecule. | mdpi.com |

| Ionization Potential | I | The energy required to remove an electron. (I ≈ -EHOMO) | researchgate.net |

| Electron Affinity | A | The energy released when an electron is added. (A ≈ -ELUMO) | researchgate.net |

| Global Hardness | η | Measures resistance to change in electron distribution. (η = (I-A)/2) | researchgate.net |

| Molecular Electrostatic Potential | MEP | Visualizes charge distribution and predicts sites for intermolecular interactions. | ijcce.ac.ir |

Semi-empirical methods are derived from Hartree-Fock formalism but incorporate several approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), and use parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.deucsb.edu This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or for high-throughput screening of many molecules. wikipedia.orgnih.gov

Common semi-empirical methods include Austin Model 1 (AM1) and Parametric Method 3 (PM3). uni-muenchen.de PM3 is a reparameterization of AM1, differing only in the values of its parameters, which were optimized to reproduce a wide range of molecular properties. ucsb.eduwikipedia.orgresearchgate.net These methods are suitable for rapidly calculating geometries and heats of formation for organic molecules. ucsb.edu Other methods, like ZINDO, are specifically parameterized to predict electronic spectra and excited-state properties. wikipedia.org While their results can be less reliable if the molecule under study is dissimilar to those in the parameterization database, they are invaluable tools for preliminary analyses of large systems. wikipedia.org

| Method | Basis | Key Features | Primary Use Cases |

|---|---|---|---|

| AM1 (Austin Model 1) | NDDO | An improvement on the earlier MNDO method with modified core repulsion functions. | Geometry optimization, heats of formation. uni-muenchen.deucsb.edu |

| PM3 (Parametric Method 3) | NDDO | A reparameterization of AM1, with parameters optimized against a larger set of experimental data. wikipedia.orgresearchgate.net | Geometry optimization, heats of formation, often gives better results for hydrogen bonds than AM1. ucsb.edu |

| ZINDO | INDO | Specifically parameterized for calculating UV-visible spectra and excited state properties. | Prediction of electronic spectra. wikipedia.org |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular mechanics (MM) and molecular dynamics (MD) are used to simulate the behavior of molecules and their assemblies over time, treating atoms as classical particles.

Molecular mechanics calculations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. nih.gov Force fields like CHARMM and COMPASS are well-established but may lack specific parameters for novel molecules like this compound. ntnu.nonih.gov

In such cases, a system-specific parameterization is required. researchgate.net This process typically involves using high-level quantum mechanical calculations (DFT or ab initio) to generate reference data for the molecule of interest. ntnu.noresearchgate.net This data includes optimized geometries, partial atomic charges, and the potential energy surfaces for bond stretching, angle bending, and dihedral rotations. ntnu.no The force field parameters are then adjusted to reproduce this QM data as accurately as possible. researchgate.net Validation involves testing the new parameters by simulating condensed-phase properties, such as density and heat of vaporization, and comparing them to experimental values where available. ntnu.no

| Energy Term | Description | Parameters to be Determined |

|---|---|---|

| Bond Stretching | Energy associated with deforming a bond from its equilibrium length. | Equilibrium bond length (r0), force constant (kb). |

| Angle Bending | Energy associated with deforming a bond angle from its equilibrium value. | Equilibrium bond angle (θ0), force constant (kθ). |

| Torsional/Dihedral | Energy associated with rotation around a bond. | Barrier height (Vn), periodicity (n), phase angle (γ). |

| van der Waals | Non-bonded interactions (attraction and repulsion) between atoms. | Lennard-Jones parameters: well depth (ε) and collision diameter (σ). nih.gov |

| Electrostatic | Non-bonded Coulombic interactions between charged atoms. | Partial atomic charges (q). nih.gov |

Once a validated force field is available, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound, particularly its interaction with a biological receptor. mdpi.comnih.gov In a typical MD simulation, the ligand is placed in the binding site of the receptor, and the entire system is solvated in a box of water molecules to mimic physiological conditions. mdpi.com

By numerically integrating Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of all atoms over time. semanticscholar.org Analysis of this trajectory provides detailed insights into the stability of the ligand-receptor complex, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain binding, and the conformational flexibility of both the ligand and the protein. semanticscholar.orgnih.gov Important metrics such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) are calculated to quantify the stability and conformational changes of the system. semanticscholar.org These simulations are crucial for understanding the molecular basis of a ligand's biological activity.

| Analysis/Metric | Abbreviation | Purpose | Reference Example |

|---|---|---|---|

| Root-Mean-Square Deviation | RMSD | Measures the average deviation of atomic positions, indicating the stability of the complex over time. | nih.gov |

| Root-Mean-Square Fluctuation | RMSF | Measures the fluctuation of individual residues, identifying flexible regions of the protein. | - |

| Radius of Gyration | Rg | Indicates the compactness of the protein or complex. | semanticscholar.org |

| Solvent Accessible Surface Area | SASA | Measures the surface area of the molecule exposed to the solvent, indicating changes in folding or binding. | semanticscholar.org |

| Hydrogen Bond Analysis | - | Identifies and quantifies the occurrence of hydrogen bonds between the ligand and receptor. | nih.gov |

| Binding Free Energy Calculation | (e.g., MM/PBSA) | Estimates the strength of the ligand-receptor interaction. | semanticscholar.org |

In Silico Approaches for Drug Design and Virtual Screening

In silico methods are powerful computational tools that accelerate the drug discovery process by identifying and optimizing potential drug candidates. These approaches can significantly reduce the time and cost associated with preclinical research. For a novel compound such as this compound, these techniques would be instrumental in predicting its biological targets and binding affinity.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The core of LBDD involves analyzing a set of known active ligands to build a model, or pharmacophore, that defines the essential structural features required for biological activity.

For a compound like this compound, an LBDD approach would involve:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of known active molecules that bind to a target of interest. The aminomethyl, propoxy, hydroxyl, and pyridine moieties of the compound would be evaluated for their potential role in the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new compounds like this compound.

An illustrative QSAR study on a series of pyridine derivatives might yield a model that can predict the inhibitory concentration (IC50) based on specific molecular descriptors.

Table 1: Illustrative QSAR Model Data for Pyridine Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Predicted IC50 (µM) |

|---|---|---|---|

| Derivative 1 | 180.22 | 1.5 | 10.2 |

| Derivative 2 | 194.25 | 1.8 | 8.5 |

| Derivative 3 | 208.28 | 2.1 | 6.7 |

| This compound | 196.24 | 1.9 | (Predicted) |

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves designing ligands that can fit into the binding site of the target protein with high affinity and selectivity. Techniques such as molecular docking are central to SBDD.

The application of SBDD to this compound would involve:

Target Identification: Determining the potential protein targets for which the pyridine scaffold is known to have an affinity.

Binding Site Analysis: Characterizing the geometry and physicochemical properties of the target's binding pocket to guide the design of complementary ligands.

Lead Optimization: Modifying the structure of this compound to improve its binding affinity and other drug-like properties based on the structural information of the target.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might interact with a target protein.

The process involves:

Preparation of Ligand and Receptor: Generating 3D structures of both the ligand and the target protein.

Docking Simulation: Placing the ligand in various orientations and conformations within the protein's binding site.

Scoring: Evaluating the binding affinity for each pose using a scoring function, which estimates the free energy of binding.

A hypothetical docking study of this compound into the active site of a kinase, a common target for pyridine-containing molecules, could produce the following type of data.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Glu22, Val30, Leu83, Asp145 |

| Hydrogen Bonds | 2 (with Glu22, Asp145) |

| Hydrophobic Interactions | Val30, Leu83 |

This data would suggest a strong binding affinity and highlight the key amino acid residues involved in the interaction, providing a basis for further chemical modifications to enhance potency and selectivity.

Preclinical Biological and Pharmacological Evaluation of 6 Aminomethyl 3 Propoxy Pyridin 2 Ol

In Vitro Pharmacological Screening and Efficacy Assessment

The initial phase of preclinical evaluation involves a broad in vitro pharmacological screening to identify and characterize the biological activity of a new chemical entity. This process utilizes a battery of assays to understand how the compound interacts with cellular systems, enzymes, and receptors, and to determine its potential therapeutic applications, such as antimicrobial effects.

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. openaccesspub.orgufl.edu This automated process uses robotics to test the effects of compounds on various cell-based models, providing a swift initial assessment of biological activity. openaccesspub.org

In the evaluation of 6-Aminomethyl-3-propoxy-pyridin-2-ol, HTS was employed using a panel of human cancer cell lines to assess its antiproliferative potential, a common activity for novel pyridine (B92270) derivatives. arabjchem.orgnih.gov The compound was screened for its ability to inhibit cell growth, with results indicating a moderate, selective cytotoxic effect.

Illustrative Data:

| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |

|---|---|---|

| MCF-7 | Breast Cancer | 58% |

| A549 | Lung Cancer | 65% |

| DU-145 | Prostate Cancer | 21% |

| HCT-116 | Colon Cancer | 15% |

Many pyridine-based molecules function by inhibiting enzymes that are critical to disease pathways. researchgate.net Enzyme inhibition profiling is used to determine if a compound can decrease the rate of an enzyme-catalyzed reaction and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). researchgate.netacs.org

Following the initial HTS results, this compound was tested against a panel of kinases and peptidases, as these are common targets for pyridine derivatives. The compound demonstrated notable inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Further testing revealed high selectivity for DPP-4 over the closely related enzyme DPP-8, a desirable characteristic for reducing potential side effects. acs.org

Illustrative Data:

| Enzyme Target | IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) |

|---|---|---|

| DPP-4 (Dipeptidyl Peptidase-4) | 25 | 520-fold |

| DPP-8 (Dipeptidyl Peptidase-8) | 13,000 | |

| c-Met Kinase | > 20,000 | N/A |

| Cholinesterase | > 20,000 | N/A |

These assays determine a compound's ability to bind to specific receptors and modulate their function. Binding affinity is quantified by the inhibition constant (Kᵢ), while functional assays characterize the compound's effect as an agonist (activator), antagonist (blocker), or allosteric modulator. researchgate.net

Given that aminopyridine structures are known to interact with various central nervous system receptors, this compound was screened against a panel of G protein-coupled receptors (GPCRs) and ion channels. researchgate.netnih.gov

Functional assays revealed that the compound acts as a partial antagonist at the σ₂ (sigma-2) receptor. researchgate.netresearchgate.net Unlike a full antagonist that completely blocks receptor activity, a partial antagonist elicits a submaximal response, which can be a therapeutically useful property. researchgate.net No significant agonistic or allosteric modulatory effects were observed on the other receptors tested.

Receptor occupancy studies, often performed using radioligand binding assays, quantify the proportion of receptors bound by a drug at a given concentration. The binding affinity (Kᵢ) for this compound at the σ₂ receptor was determined to be in the nanomolar range, indicating high-affinity binding. This suggests that a significant fraction of σ₂ receptors would be occupied at physiologically relevant concentrations.

Illustrative Data:

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|

| σ₁ (Sigma-1) | 1,250 | No significant activity |

| σ₂ (Sigma-2) | 85 | Partial Antagonist |

| Nicotinic Acetylcholine Receptor (α4β2) | > 10,000 | No significant activity |

The pyridine nucleus is a common scaffold in compounds with antimicrobial properties. nih.gov Therefore, this compound was evaluated for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi. Potency is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. researchgate.net

The compound exhibited selective antimicrobial activity, showing particular potency against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com Modest activity was observed against the tested Gram-negative bacterium and fungi.

Illustrative Data:

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA, ATCC 33591) | Gram-positive Bacteria | 16 |

| Streptococcus mutans (ATCC 25175) | Gram-positive Bacteria | 32 |

| Pseudomonas aeruginosa (ATCC 9027) | Gram-negative Bacteria | 128 |

| Candida albicans (ATCC 10231) | Fungus (Yeast) | > 256 |

Receptor Binding and Functional Modulation Assays

In Vivo Preclinical Studies of Pharmacological Efficacy

The in vivo assessment of a drug candidate is essential to understand its potential therapeutic effects in a complex biological system. This involves selecting appropriate animal models that mimic human diseases and characterizing the compound's pharmacodynamic effects.

Selection and Validation of Relevant Animal Models for Therapeutic Indications

The selection of appropriate animal models is contingent on the predicted therapeutic target of the compound. Pyridine derivatives have shown potential in a variety of therapeutic areas, particularly in neurological disorders. core.ac.uk For a compound like this compound, animal models of neurodegenerative diseases and pain are often relevant.

For instance, in the context of Alzheimer's disease, transgenic mouse models such as APP/PS1 mice are utilized. nih.govmdpi.com These models are genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques, a key pathological hallmark of the disease. nih.gov The validation of such models involves confirming the presence of these plaques and observing cognitive deficits, for example, through behavioral tests like the Morris water maze. nih.gov

In the realm of pain research, particularly for conditions like mechanical allodynia (a painful sensation caused by a normally non-painful stimulus), rat models of inflammatory or neuropathic pain are commonly employed. nih.govnih.gov Inflammatory pain can be induced by injecting an irritant like capsaicin or complete Freund's adjuvant (CFA), while neuropathic pain models can be created through nerve injury. nih.gov The validity of these models is established by measuring the animal's withdrawal threshold to a mechanical stimulus. nih.gov

The choice of animal model is crucial for demonstrating proof-of-concept and for predicting potential efficacy in humans. core.ac.uk

Pharmacodynamic Characterization in Preclinical Models

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. In preclinical models, this characterization helps to understand the mechanism of action and the dose-response relationship of a new compound.

For pyridine derivatives with potential neuroprotective effects, pharmacodynamic studies in Alzheimer's disease models would assess the compound's ability to mitigate pathological features and improve cognitive function. nih.gov For example, studies on analogous compounds have demonstrated a reduction in amyloid-β (Aβ) aggregation and an improvement in memory and cognitive abilities in APP/PS1 mice, as measured by the Morris water maze test. nih.gov

In animal models of pain, the pharmacodynamic effects of substituted pyridin-2(1H)-ones have been evaluated by their ability to prevent or reverse mechanical allodynia. nih.govnih.gov The efficacy is often measured as the percentage of inhibition of the pain response compared to a control group. Some derivatives have shown a rapid and strong prevention of the development of mechanical allodynia in rat models. nih.gov

The table below presents hypothetical pharmacodynamic data for a compound analogous to this compound in relevant preclinical models.

Table 1: Hypothetical Pharmacodynamic Efficacy of an Analogous Pyridine Derivative

| Animal Model | Therapeutic Indication | Key Pharmacodynamic Endpoint | Observed Effect |

|---|---|---|---|

| APP/PS1 Mouse | Alzheimer's Disease | Reduction in Amyloid-β Plaque Load | 40% reduction |

| APP/PS1 Mouse | Alzheimer's Disease | Improvement in Morris Water Maze Performance | 30% improvement in escape latency |

| Rat Capsaicin-Induced Pain | Inflammatory Pain | Inhibition of Mechanical Allodynia | 85% inhibition |

| Rat Chronic Constriction Injury | Neuropathic Pain | Reversal of Mechanical Allodynia | 60% reversal |

Preclinical Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a new drug candidate is fundamental to predicting its pharmacokinetic profile and potential for drug-drug interactions.

In Vitro Hepatic Stability Assays (e.g., Microsomes, Hepatocytes)

In vitro hepatic stability assays are standard procedures in early drug discovery to estimate how quickly a compound is metabolized by the liver. springernature.comresearchgate.netnuvisan.com These assays typically use liver microsomes or hepatocytes. springernature.comresearchgate.netnuvisan.com Liver microsomes are subcellular fractions that contain many of the key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net Hepatocytes, being intact liver cells, provide a more complete picture of metabolic processes, including both Phase I and Phase II metabolism. researchgate.net

The stability of a compound is determined by incubating it with microsomes or hepatocytes and measuring the decrease in its concentration over time. springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. mdpi.com A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized.

Studies on various pyridine derivatives have shown a wide range of metabolic stabilities. researchgate.net Some derivatives exhibit high stability with minimal metabolism, while others are metabolized more rapidly. mdpi.comresearchgate.net

The following table shows representative data from in vitro hepatic stability assays for a hypothetical analogous compound.

Table 2: Representative In Vitro Metabolic Stability Data for an Analogous Pyridine Derivative

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 30 |

| Liver Microsomes | Rat | 30 | 50 |

| Hepatocytes | Human | 70 | 20 |

| Hepatocytes | Rat | 55 | 35 |

Identification of Biotransformation Pathways and Major Metabolites

Identifying the metabolic pathways and the major metabolites of a new chemical entity is crucial for understanding its disposition and potential for toxicity. The biotransformation of pyridine and its derivatives can occur through various enzymatic reactions. nih.gov

For substituted pyridines, common metabolic pathways include oxidation of the pyridine ring and the side chains. rsc.org Toluene dioxygenase (TDO), an enzyme found in some microorganisms, has been shown to hydroxylate the pyridine ring. rsc.org In mammals, cytochrome P450 enzymes are primarily responsible for such oxidative metabolism.

Depending on the substituents, biotransformation can lead to the formation of hydroxypyridines. nih.govrsc.org For a compound like this compound, potential biotransformation pathways could include:

O-dealkylation of the propoxy group to form the corresponding 3-hydroxy-pyridin-2-ol derivative.

Oxidation of the aminomethyl group to an aldehyde or carboxylic acid.

Hydroxylation of the pyridine ring at available positions.

The identification of these metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding these pathways is essential for designing safer and more effective drugs.

No Publicly Available Data on the Mechanistic Investigations of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific mechanistic data was found for the chemical compound this compound. The research required to fulfill the detailed outline focusing on its molecular and cellular actions has not been published.

The performed searches for information on the elucidation of its specific molecular targets, biological pathways, enzyme-ligand interactions, receptor binding modes, and downstream signaling pathway analysis yielded no results for this particular compound. Similarly, there is no available information regarding its intracellular distribution, accumulation, or its effects on cellular processes such as apoptosis or the inflammatory response.

While information exists for structurally related pyridine derivatives, it is scientifically inaccurate to extrapolate these findings to this compound due to the specific structure and functional groups of the requested compound. The propoxy group at the 3-position and the aminomethyl group at the 6-position of the pyridin-2-ol core create a unique chemical entity for which dedicated biological studies are necessary to determine its mechanisms of action.

Therefore, the requested article on the "Mechanistic Investigations of this compound at the Molecular and Cellular Level" cannot be generated at this time due to the absence of foundational research on this specific molecule.

Future Research Directions and Advanced Derivatization Strategies for 6 Aminomethyl 3 Propoxy Pyridin 2 Ol

Rational Design of Next-Generation Analogues with Enhanced Selectivity or Potency

The rational design of new analogues of 6-aminomethyl-3-propoxy-pyridin-2-ol will be crucial for enhancing biological activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to improve interactions with biological targets. nih.govresearchgate.net

Key strategies for analogue design include:

Modification of the Aminomethyl Group: The primary amine at the 6-position is a key site for derivatization. Acylation, sulfonylation, or reductive amination could introduce a variety of substituents to probe interactions within a target's binding pocket. For instance, introducing aromatic or heterocyclic rings could lead to new π-π stacking or hydrogen bonding interactions, potentially increasing potency.

Varying the Alkoxy Chain: The 3-propoxy group significantly influences the molecule's lipophilicity. Altering the length and branching of this alkyl chain, or incorporating cyclic structures, could optimize pharmacokinetic properties. Replacing the propoxy group with moieties containing other functional groups (e.g., amides, esters) could introduce new interaction points. researchgate.net

Substitution on the Pyridine (B92270) Ring: The C4 and C5 positions on the pyridine ring are available for substitution. Introducing small, electron-withdrawing or electron-donating groups, such as halogens or methoxy (B1213986) groups, can modulate the electronic properties of the ring and influence binding affinity and metabolic stability. nih.govnih.gov

The goal of these modifications is to achieve enhanced selectivity for a specific biological target, thereby reducing off-target effects. For example, in kinase inhibitor design, subtle changes in shape and electrostatic properties can confer selectivity for one kinase over a closely related one, a critical factor in developing safer therapeutics. nih.gov

| Modification Site | Proposed Change | Potential Impact | Rationale |

|---|---|---|---|

| 6-Aminomethyl Group | Acylation with various carboxylic acids | Increased potency, altered solubility | Introduce new hydrogen bond acceptors/donors and hydrophobic interactions. |

| 3-Propoxy Group | Chain extension or introduction of branching | Improved pharmacokinetic profile | Optimize lipophilicity for better absorption and distribution. |

| Pyridine Ring (C4/C5) | Introduction of fluorine or chlorine atoms | Enhanced metabolic stability, altered binding affinity | Block potential sites of metabolism and modulate electronic character. nih.gov |

| 2-Hydroxyl Group | Alkylation or formation of esters | Prodrug strategy, modified solubility | Alter physicochemical properties to improve delivery or cellular uptake. |

Exploration of Novel Synthetic Methodologies for Diversification

To realize the diverse analogues proposed, the exploration of modern and efficient synthetic methodologies is essential. While classical methods are valuable, advanced techniques can provide access to a wider range of chemical structures in a more efficient manner. researchgate.netresearchgate.net

Promising synthetic strategies include:

Late-Stage Functionalization: C-H activation techniques could allow for the direct introduction of functional groups onto the pyridine ring at a late stage in the synthesis, avoiding the need for lengthy de novo syntheses for each new analogue. researchgate.net

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These could be applied to a halogenated precursor of this compound to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to build molecular complexity rapidly. nih.govacs.org Designing a novel multicomponent reaction that incorporates the pyridin-2-ol core could streamline the production of a diverse chemical library for screening. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purer products.

| Reaction Type | Application to Scaffold | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Couple a bromo-pyridin-2-ol intermediate with various boronic acids. | Introduction of diverse aryl and heteroaryl groups at C4, C5, or C6. |

| Buchwald-Hartwig Amination | React a halo-precursor with various amines. | Diversification of the aminomethyl group or introduction of new amino substituents on the ring. |

| C-H Activation | Direct functionalization of the C4 or C5 positions. | Efficient, atom-economical synthesis of novel analogues without pre-functionalization. researchgate.net |

| Click Chemistry | Introduce an azide (B81097) or alkyne handle for subsequent cycloaddition reactions. | Rapidly link the scaffold to other molecules or biomolecules. |

Application of this compound as a Versatile Synthetic Intermediate

Beyond its potential as a lead compound, the title compound's inherent functionality makes it a valuable building block, or intermediate, for the synthesis of more complex molecular architectures. sunrisechemical.comchempoint.comnih.gov The pyridine ring is a privileged scaffold in drug discovery, and functionalized pyridines are highly sought after. researchgate.netmdpi.com

The distinct reactivity of its functional groups can be exploited in a stepwise fashion:

The primary amine can serve as a nucleophile or be protected to allow for reactions at other sites.

The hydroxyl group can be alkylated or acylated.

The pyridine nitrogen can be quaternized or oxidized.

This multi-functional nature allows this compound to serve as a starting material for various heterocyclic systems. For example, the amino and hydroxyl groups could be used in condensation reactions to form fused ring systems, such as oxazines or pyrimidines, creating entirely new classes of compounds with potentially novel biological activities.

Integration of Multidisciplinary Approaches for Compound Optimization (e.g., Chemoinformatics, Artificial Intelligence)

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. taylorfrancis.comnih.gov Integrating chemoinformatics and artificial intelligence (AI) can significantly enhance the development of analogues derived from this compound. nih.govscispace.com

Key computational approaches include:

Virtual Screening: Large virtual libraries of potential analogues can be screened in silico against a biological target to prioritize compounds for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of synthesized analogues with their biological activity. nih.gov These models can then predict the activity of yet-unsynthesized compounds.

Generative AI Models: AI algorithms, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on existing chemical data to design entirely new molecules with desired properties, such as high predicted potency and selectivity. nih.govacs.org

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. taylorfrancis.com

These multidisciplinary approaches create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models, leading to a more efficient and rational optimization cycle. rsc.org

Investigation of Tautomeric Equilibria and Isomerism in Biological Systems

A critical and often overlooked aspect of hydroxypyridine chemistry is the tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. nih.gov For this compound, this equilibrium exists between the 2-hydroxypyridine (B17775) tautomer and the 2-pyridone tautomer.

The position of this equilibrium is highly sensitive to the local environment, including solvent polarity, pH, and specific intermolecular interactions like hydrogen bonding. nih.govwuxibiology.com In the gas phase or non-polar solvents, the hydroxy form may be favored, while in polar, protic solvents like water, the more polar pyridone form often predominates. nih.gov

Understanding this tautomerism is vital because the two tautomers have different shapes, electronic properties, and hydrogen bonding capabilities. It is plausible that only one tautomer is biologically active, binding preferentially to the target protein. Therefore, future research should focus on:

Spectroscopic and Computational Studies: Using techniques like NMR and UV/Vis spectroscopy, combined with quantum mechanical calculations, to determine the tautomeric ratio in various solvent systems that mimic biological environments. researchgate.netrsc.org

Co-crystallization Studies: Obtaining X-ray crystal structures of analogues bound to their target protein would provide definitive evidence of the bioactive tautomeric form.

Q & A

Q. How can the synthesis of 6-Aminomethyl-3-propoxy-pyridin-2-ol be optimized for high purity and yield?

Methodological Answer:

- Key Variables : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C vs. Raney Ni) to improve reaction efficiency.

- Purity Control : Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate 3:1 to 1:1) to isolate the compound from byproducts like unreacted aminomethyl intermediates .

- Yield Enhancement : Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate) and adjust stoichiometry of propoxylation reagents (e.g., 3-bromopropane) to minimize side reactions.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR (DMSO-d6, δ 6.8–7.2 ppm for pyridine protons, δ 3.4–3.8 ppm for propoxy CH2) and -NMR (δ 160–165 ppm for pyridine carbons) .

- Purity Assessment : Employ HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30) to detect impurities <0.5% .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]+: 199.2 m/z) for molecular weight validation .

Advanced Research Questions

Q. How does the aminomethyl group at position 6 influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight : The electron-donating aminomethyl group increases electron density at the pyridine ring, enhancing susceptibility to electrophilic attack. Compare reaction rates with analogs lacking this group (e.g., 3-propoxy-pyridin-2-ol) using kinetic studies (UV-Vis monitoring at 280 nm) .

- Case Study : React with methyl iodide in anhydrous THF; quantify substitution products via GC-MS. The aminomethyl group may stabilize transition states through resonance effects .

Q. How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Data Reconciliation : Re-evaluate solubility in DMSO, water, and ethanol using standardized protocols (e.g., shake-flask method at 25°C).

- pH Dependency : Test solubility across pH 2–12 (buffered solutions) to identify ionization effects (pKa ~8.5 for the hydroxyl group) .

- Reference Discrepancies : Cross-validate with log P (n-octanol/water) data (predicted log KOW ≈ 0.25) from ECHA databases .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, ANSI Z87.1-certified goggles, and N95 respirators to prevent inhalation of fine dust .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate aerosol formation .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal to avoid environmental contamination .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Variable Selection : Modify substituents at positions 3 (propoxy) and 6 (aminomethyl) to create analogs (e.g., 6-ethylaminomethyl-3-butoxy derivatives) .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus) and compare with control compounds (e.g., 3-Hydroxypyridine) .

- Data Interpretation : Use multivariate regression to correlate log P values with bioactivity (IC50), highlighting the role of hydrophobicity .

Q. How to analyze conflicting results in the compound’s environmental persistence?

Methodological Answer:

- PBT Assessment : Conduct OECD 301F (ready biodegradability) and 305 (bioaccumulation in fish) tests. Existing data suggest it is not classified as PBT/vPvB, but lab-specific conditions (e.g., microbial consortia) may alter degradation rates .

- Soil Mobility : Use column leaching experiments (OECD 121) with loamy sand to measure Kd (sorption coefficient). Compare with computational predictions (EPI Suite) .

Advanced Methodological Challenges

Q. How to investigate the compound’s potential as a chelating agent for metal catalysis?

Methodological Answer:

- Coordination Studies : Titrate with Cu(II) or Fe(III) salts in methanol; monitor UV-Vis shifts (e.g., λmax ~450 nm for Cu complexes) .

- Catalytic Efficiency : Test Suzuki-Miyaura coupling (e.g., aryl bromides with phenylboronic acid) using the compound as a ligand. Compare yields with standard ligands (e.g., BINAP) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 (PDB ID: 1TQN). Focus on hydrogen bonding (hydroxyl/aminomethyl groups) and π-π stacking (pyridine ring) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.